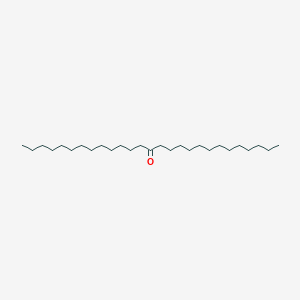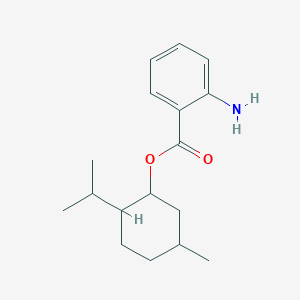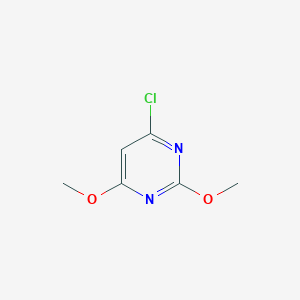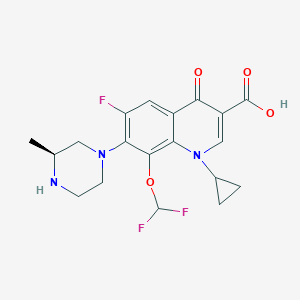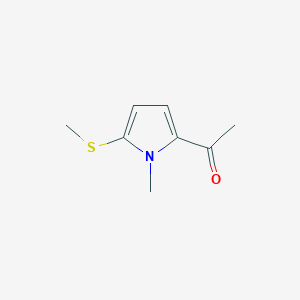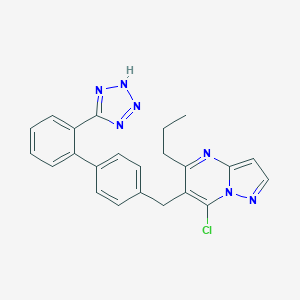
Pyrazolo(1,5-a)pyrimidine, 7-chloro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo(1,5-a)pyrimidine, 7-chloro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a chemical compound that has attracted significant attention in scientific research due to its potential use in the development of new drugs. This compound has a complex molecular structure and possesses unique properties that make it a promising candidate for drug discovery.
Mecanismo De Acción
The exact mechanism of action of Pyrazolo(1,5-a)pyrimidine, 7-chloro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, it is believed to exert its pharmacological effects by interacting with specific molecular targets in the body, such as enzymes, receptors, and ion channels.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Pyrazolo(1,5-a)pyrimidine, 7-chloro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- can modulate various biochemical and physiological processes in the body. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrazolo(1,5-a)pyrimidine, 7-chloro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity, which makes it suitable for use in various assays. However, its complex molecular structure and limited solubility in water can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on Pyrazolo(1,5-a)pyrimidine, 7-chloro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One area of interest is the development of new drugs based on this compound. Researchers are also exploring its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Additionally, there is a need for further studies to elucidate its mechanism of action and identify its molecular targets in the body.
Métodos De Síntesis
The synthesis of Pyrazolo(1,5-a)pyrimidine, 7-chloro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- can be achieved through various methods, including the use of palladium-catalyzed cross-coupling reactions. This method involves the reaction of a pyrimidine precursor with a chloroalkylpyrazole derivative in the presence of a palladium catalyst to form the desired compound.
Aplicaciones Científicas De Investigación
Pyrazolo(1,5-a)pyrimidine, 7-chloro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been extensively studied for its potential applications in drug discovery. This compound has been shown to possess a wide range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.
Propiedades
Número CAS |
151327-07-0 |
|---|---|
Nombre del producto |
Pyrazolo(1,5-a)pyrimidine, 7-chloro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
Fórmula molecular |
C23H20ClN7 |
Peso molecular |
429.9 g/mol |
Nombre IUPAC |
7-chloro-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C23H20ClN7/c1-2-5-20-19(22(24)31-21(26-20)12-13-25-31)14-15-8-10-16(11-9-15)17-6-3-4-7-18(17)23-27-29-30-28-23/h3-4,6-13H,2,5,14H2,1H3,(H,27,28,29,30) |
Clave InChI |
TXKVGHLYOXKZDO-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=CC=NN2C(=C1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)Cl |
SMILES canónico |
CCCC1=NC2=CC=NN2C(=C1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)Cl |
Otros números CAS |
151327-07-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




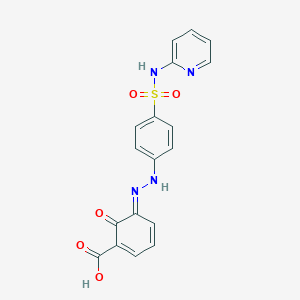
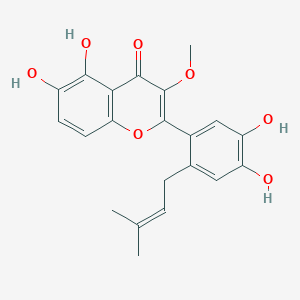

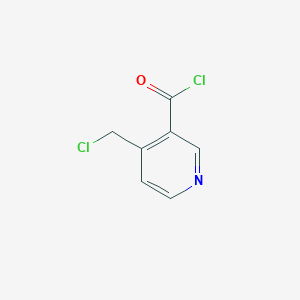
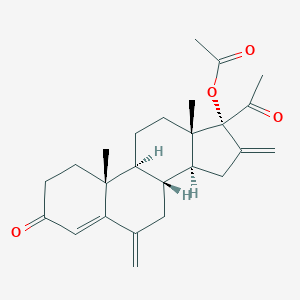
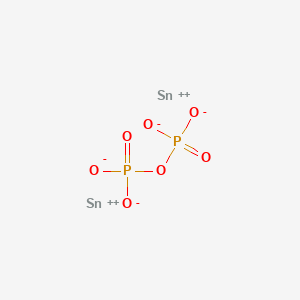
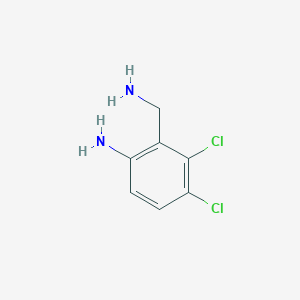
![2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide](/img/structure/B129302.png)
